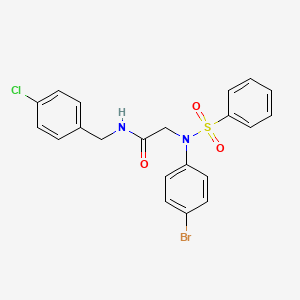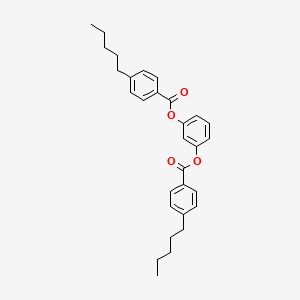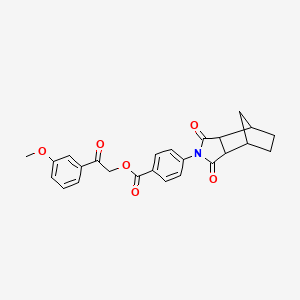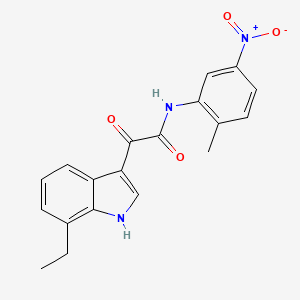![molecular formula C33H27NO6 B12472436 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12472436.png)
2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of benzyl alcohol with a phenyl derivative under basic conditions to form the benzyloxyphenyl group.
Esterification: The final step involves the esterification of the intermediate with benzoic acid derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
科学的研究の応用
2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-[4-(benzyloxy)phenyl]ethanol: This compound shares the benzyloxyphenyl group but lacks the cyclopropane and ester functionalities.
4-(benzyloxy)benzoic acid: Similar in structure but with a carboxylic acid group instead of the ester linkage.
Cyclopropane derivatives: Compounds with similar cyclopropane rings but different substituents.
Uniqueness
2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties
特性
分子式 |
C33H27NO6 |
|---|---|
分子量 |
533.6 g/mol |
IUPAC名 |
[2-oxo-2-(4-phenylmethoxyphenyl)ethyl] 4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate |
InChI |
InChI=1S/C33H27NO6/c35-28(20-8-12-23(13-9-20)39-17-19-4-2-1-3-5-19)18-40-33(38)21-6-10-22(11-7-21)34-31(36)29-24-14-15-25(27-16-26(24)27)30(29)32(34)37/h1-15,24-27,29-30H,16-18H2 |
InChIキー |
XKEYAQVDDHOFAE-UHFFFAOYSA-N |
正規SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)C(=O)OCC(=O)C6=CC=C(C=C6)OCC7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Fluorophenyl)-2-oxoethyl 5-[(4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12472358.png)
![N-(4-bromo-3-methylphenyl)-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12472365.png)

![1-(4-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide](/img/structure/B12472372.png)
![1-(5-chloro-2-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12472380.png)
![N-(4-chlorophenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B12472385.png)
![5-(4-chlorophenyl)-N-(3-{[(4-iodophenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B12472387.png)
![4-[(4-benzylpiperidin-1-yl)methyl]-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}benzamide](/img/structure/B12472393.png)


![1-(4-{2-[(4-Methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12472413.png)
![N-(3-methoxyphenyl)-N-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)methanesulfonamide](/img/structure/B12472418.png)
![ethyl 1-[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate](/img/structure/B12472425.png)

